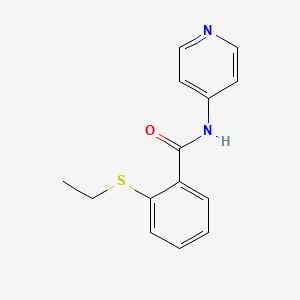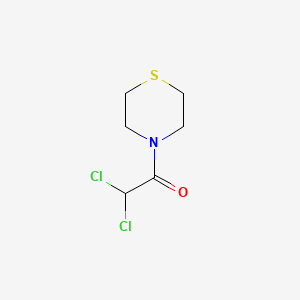![molecular formula C25H23NO4 B1659695 N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine CAS No. 672917-68-9](/img/structure/B1659695.png)
N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Overview
Description
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-benzyl-L-alanine: is extensively used in SPPS, a method employed for the synthesis of peptides. The Fmoc group protects the amino group during the assembly of the peptide chain . This protection is crucial as it prevents unwanted side reactions and is easily removed under mild basic conditions without affecting the rest of the peptide.
Medicinal Chemistry
In medicinal chemistry, this compound is used to introduce modifications into peptides that can enhance their stability, bioavailability, or specificity . By protecting the amino group, researchers can manipulate the peptide structure to study structure-activity relationships (SAR) and develop new therapeutics.
Green Chemistry
The Fmoc group is valued for its compatibility with green chemistry principles. It allows for the synthesis of peptides without the use of harsh chemicals, aligning with the goals of reducing toxic waste and improving sustainability in chemical processes .
Peptide Derivatization
N-Fmoc-N-benzyl-L-alanine: is used in the derivatization of amino acids, which is a key step in creating peptides with unique properties for research or therapeutic use. This process involves the introduction of specific functional groups that can confer desired characteristics to the peptide .
Amino Acid Protection
The compound serves as a protective agent for amino acids during chemical reactions. The Fmoc group is particularly useful because it can be selectively removed under conditions that do not affect other protective groups .
Synthesis of Complex Peptides
The Fmoc protection strategy is instrumental in the synthesis of complex peptides, including cyclic peptides and those with multiple disulfide bridges. It allows for the sequential addition of amino acids while maintaining the integrity of the growing peptide chain .
Orthogonal Protection Strategies
In peptide chemistry, orthogonal protection is a strategy where different protecting groups can be removed independently of each otherN-Fmoc-N-benzyl-L-alanine plays a role in such strategies by providing a protecting group that can be selectively deprotected without disturbing other functional groups .
Peptide Libraries
This compound is also used in the generation of peptide libraries, which are collections of peptides with a systematic variation in sequence. These libraries are valuable tools for identifying peptides with specific biological activities .
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with peptide chains or influence their formation.
Biochemical Pathways
Given its role in peptide synthesis , it is likely that this compound influences the formation and function of peptides, which are involved in numerous biochemical pathways.
Result of Action
Given its role in peptide synthesis , it is likely that this compound influences the structure and function of peptides within cells.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
properties
IUPAC Name |
(2S)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791564 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
CAS RN |
672917-68-9 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-[4-(9H-Fluoren-9-yl)piperazin-1-yl]iminomethyl]-6-prop-2-enylphenol](/img/structure/B1659613.png)

![1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-](/img/structure/B1659617.png)


![ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate](/img/structure/B1659622.png)



![1,3-Bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/structure/B1659627.png)
![1-[(Z)-furan-2-ylmethylideneamino]-3-[(E)-furan-2-ylmethylideneamino]urea](/img/structure/B1659628.png)

![4-(6-Chloro-benzo[1,3]dioxol-5-ylmethylene)-2-phenyl-4H-oxazol-5-one](/img/structure/B1659632.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B1659635.png)